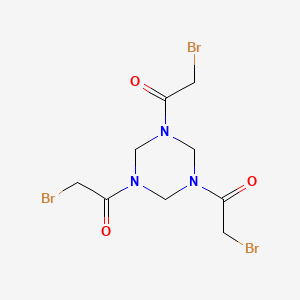

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one)

Description

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) (TATB) is a brominated triazine derivative with the molecular formula C₉H₁₂Br₃N₃O₃ and a molecular weight of 449.92 g/mol . Its structure consists of a central 1,3,5-triazinane core symmetrically functionalized with three 2-bromoethanone groups. The compound is identified by CAS number 92531-02-7 and is commonly employed as a cyclization hinge in peptide chemistry to enhance aqueous solubility and stability of cyclic peptides . TATB exhibits moderate water solubility (2126 mg/L at 25°C) and a high melting point (208.93°C), reflecting its thermal stability . Safety data classify it as hazardous (H302: harmful if swallowed; H314: causes severe skin burns) .

Structure

3D Structure

Properties

CAS No. |

92531-02-7 |

|---|---|

Molecular Formula |

C9H12Br3N3O3 |

Molecular Weight |

449.92 g/mol |

IUPAC Name |

1-[3,5-bis(2-bromoacetyl)-1,3,5-triazinan-1-yl]-2-bromoethanone |

InChI |

InChI=1S/C9H12Br3N3O3/c10-1-7(16)13-4-14(8(17)2-11)6-15(5-13)9(18)3-12/h1-6H2 |

InChI Key |

WQGMKAOQIJBHRG-UHFFFAOYSA-N |

Canonical SMILES |

C1N(CN(CN1C(=O)CBr)C(=O)CBr)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

General Procedure (Adapted from ACS Journal of Organic Chemistry)

Reagents :

- Tris(2-aminoethyl)amine (TREN)

- Bromoacetyl bromide

- Potassium carbonate (K₂CO₃)

- Acetonitrile (solvent)

Steps :

- Acylation : TREN reacts with bromoacetyl bromide in acetonitrile under anhydrous conditions.

- Base-Mediated Cyclization : K₂CO₃ facilitates the elimination of HBr, forming the triazinane core.

- Purification : Column chromatography (ethyl acetate/cyclohexane, 3:1) yields the product as a white solid.

Key Data :

Mechanistic Insight :

The reaction proceeds via sequential nucleophilic substitution, where the amine groups of TREN attack bromoacetyl bromide, followed by intramolecular cyclization (Figure 1).

Bromination of Triacetyl Triazinane

Bromination with Molecular Bromine (Br₂)

Reagents :

- 1,3,5-Triacetylhexahydro-1,3,5-triazine

- Molecular bromine (Br₂)

- Dichloromethane (DCM)

Steps :

- Electrophilic Bromination : Br₂ is added dropwise to the triacetyl derivative in DCM at 0°C.

- Stirring : Reaction proceeds for 12 hours at room temperature.

- Workup : The mixture is quenched with Na₂S₂O₃, extracted with DCM, and purified via flash chromatography.

Key Data :

Bromination with N-Bromosuccinimide (NBS)

Reagents :

- 1,3,5-Triacetylhexahydro-1,3,5-triazine

- NBS

- Benzoyl peroxide (initiator)

- CCl₄ (solvent)

Steps :

- Radical Bromination : NBS and benzoyl peroxide generate bromine radicals for selective α-bromination.

- Reflux : Reaction at 80°C for 6 hours.

- Purification : Recrystallization from ethanol.

Key Data :

One-Pot Synthesis via Cyclocondensation

Patent-Based Method (WO2014115171A1)

Reagents :

- Ethyl 1H-pyrrole-2-carboxylate derivatives

- Sodium hypochlorite (NaClO)

- Methyltrioctylammonium chloride (Aliquat-336)

Steps :

- N-Amination : Substituted pyrrole carboxylates react with NaClO in MTBE to form N-aminated intermediates.

- Cyclocondensation : Heating with formamide and ammonium acetate at 140°C forms the triazinane core.

- Bromination : In situ bromination with HBr/acetic acid introduces bromoethanone groups.

Key Data :

Comparative Analysis of Methods

Advantages/Disadvantages :

- Nucleophilic Substitution : High yield but requires anhydrous conditions.

- Br₂ Bromination : Efficient but hazardous.

- NBS Bromination : Safer alternative with comparable yield.

- One-Pot Synthesis : Scalable but lower yield.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) undergoes various chemical reactions, including:

Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the bromo groups can lead to the formation of ethanone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted triazinane derivatives.

Oxidation: Formation of oxo-triazinane derivatives.

Reduction: Formation of ethanone derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Triazine derivatives are known for their potential anticancer properties. Research indicates that compounds with a triazine core can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that modifications to triazine structures can enhance their efficacy against specific cancer cell lines .

- Case Study : A study on related triazine compounds demonstrated significant antiproliferative effects against breast cancer cells, suggesting that 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) may exhibit similar properties due to its structural analogies .

-

Tyrosinase Inhibition :

- The compound's ability to inhibit tyrosinase is significant for cosmetic applications aimed at reducing hyperpigmentation. Tyrosinase is a key enzyme in melanin production; thus, inhibitors can be effective in skin-whitening formulations.

- Research Findings : Studies have shown that triazine derivatives can act as competitive inhibitors of tyrosinase, making them promising candidates for developing skin-lightening agents .

Materials Science

-

Polymer Synthesis :

- Due to its reactive bromine atoms, 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) can be utilized in the synthesis of cross-linked polymers. These polymers can exhibit enhanced thermal stability and mechanical strength.

- Example Application : The compound has been explored for creating thermosetting resins that are used in coatings and adhesives due to their durability and resistance to environmental factors .

-

Nanomaterials :

- The compound's unique structure allows it to be incorporated into nanomaterials for applications in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

- Case Study : Research involving similar triazine-based nanocarriers has shown improved drug release profiles and reduced side effects compared to conventional delivery systems .

Agrochemicals

- Pesticide Development :

- Triazine compounds are widely studied for their herbicidal properties. The incorporation of the bromoethanone group may enhance the herbicidal activity of the compound against various weed species.

- Research Insight : Field studies have indicated that triazine-based herbicides exhibit selective toxicity towards certain plants while being safe for crops .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of tumor cell proliferation |

| Tyrosinase inhibitors | Effective in reducing melanin production | |

| Materials Science | Polymer synthesis | Enhanced thermal stability in cross-linked polymers |

| Nanomaterials | Improved drug delivery profiles | |

| Agrochemicals | Herbicides | Selective toxicity towards weeds |

Mechanism of Action

The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) involves its interaction with nucleophiles due to the presence of reactive bromo groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The triazinane ring provides stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

2,4,6-Tris(bromomethyl)-s-triazine (TBMT)

- Structure : Triazine core with three bromomethyl (–CH₂Br) groups.

- Molecular Weight : ~345.9 g/mol (estimated from C₆H₆Br₃N₃).

- Key Differences :

- Reactivity : Bromomethyl groups are less sterically hindered than TATB’s bromoethyl ketones, enabling faster nucleophilic substitution reactions .

- Solubility : Lower aqueous solubility compared to TATB due to reduced polarity of –CH₂Br vs. –COCH₂Br .

- Applications : Used in peptide cyclization but less effective in improving solubility of cyclic constructs .

1,3,5-Triacryloyl-1,3,5-triazinane (TATA)

- Structure : Triazinane core with three acryloyl (–CH₂CH₂CO–) groups.

- Molecular Weight : 249.27 g/mol .

- Key Differences: Reactivity: Acryloyl groups undergo Michael addition or photopolymerization instead of nucleophilic substitution, limiting use in peptide cyclization . Applications: Imparts conformational rigidity in cyclic peptides but lacks bromine’s leaving-group utility .

N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB)

- Structure : Benzene core with three bromoacetamide (–NHCOCH₂Br) groups.

- Key Differences :

- Core Structure : Benzene ring vs. triazinane, altering electronic and steric properties .

- Solubility : Bromoacetamide groups confer moderate polarity but lower solubility than TATB’s ketone-based structure .

- Applications : Generates cyclic peptides with distinct topological constraints compared to TATB .

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one)

- Structure : Triazinane core with three bromopropyl ketones (–COCH₂CH₂Br).

- Molecular Weight : ~480.8 g/mol (estimated from C₁₂H₁₈Br₃N₃O₃) .

- Key Differences :

Comparative Data Table

*Estimated based on structural polarity.

Biological Activity

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one), with the CAS number 92531-02-7, is a compound derived from triazine chemistry. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore its biological activity based on existing research findings, including data tables and case studies.

The compound has a molecular formula of and a molecular weight of 449.92 g/mol. It is characterized by the presence of three bromine atoms and a triazine core, which may influence its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that compounds with triazine moieties often exhibit antimicrobial properties. For instance, similar triazine derivatives have been shown to inhibit various bacterial strains. The specific antimicrobial activity of 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) remains to be fully elucidated; however, its structural analogs suggest promising activity against pathogens.

Table 1: Comparison of Antimicrobial Activities of Triazine Derivatives

| Compound Name | Structure Type | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|---|

| Triazine A | Triazine | E. coli | 15 |

| Triazine B | Triazine | S. aureus | 20 |

| Target Compound | Triazine | TBD | TBD |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-whitening agents. Some studies have indicated that triazine derivatives can act as effective tyrosinase inhibitors. While specific data on the target compound is limited, related compounds have demonstrated significant inhibitory effects.

Case Study: Inhibitory Effects on Tyrosinase

A study evaluated the inhibitory effects of several triazine derivatives on mushroom tyrosinase. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent inhibition .

Table 2: IC50 Values for Tyrosinase Inhibition

| Compound Name | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Kojic Acid | 16.84 | Competitive |

| Triazine C | 8.50 | Noncompetitive |

| Target Compound | TBD | TBD |

The mechanism by which triazine derivatives exert their biological effects may involve interaction with specific enzyme active sites or cellular pathways. Molecular docking studies suggest that these compounds can bind effectively to tyrosinase, potentially altering its conformation and inhibiting its activity.

Safety and Toxicity

Preliminary safety assessments indicate that compounds with similar structures can cause skin irritation and other adverse effects if mishandled. The target compound is classified with hazard statements indicating potential skin and eye irritation . Proper handling precautions are advised when working with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.